Boc-phe-phe-lys-H

Description

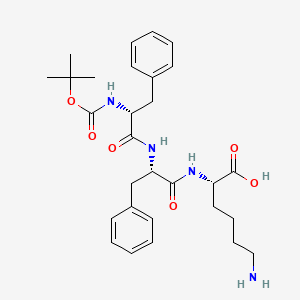

Boc-Phe-Phe-Lys-H is a synthetic tripeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminal phenylalanine (Phe) residue and a lysine (Lys) residue at the C-terminus. This compound is primarily utilized in peptide synthesis as an intermediate, where the Boc group serves to protect the amine functionality during sequential coupling reactions. Its molecular formula is C30H40N4O5, with a molecular weight of 560.67 g/mol. The Boc group enhances solubility in organic solvents (e.g., dichloromethane), while the free C-terminal lysine allows for further functionalization.

Properties

CAS No. |

96386-05-9 |

|---|---|

Molecular Formula |

C29H40N4O6 |

Molecular Weight |

540.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C29H40N4O6/c1-29(2,3)39-28(38)33-24(19-21-14-8-5-9-15-21)26(35)32-23(18-20-12-6-4-7-13-20)25(34)31-22(27(36)37)16-10-11-17-30/h4-9,12-15,22-24H,10-11,16-19,30H2,1-3H3,(H,31,34)(H,32,35)(H,33,38)(H,36,37)/t22-,23-,24+/m0/s1 |

InChI Key |

GLWZHIKLYRGPPZ-KMDXXIMOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-phe-phe-lys-H typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc protecting group is used to protect the N-terminus of the amino acids during the synthesis. The peptide chain is then elongated by sequentially adding the protected amino acids (phenylalanine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the desired peptide sequence is assembled, the Boc protecting group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is employed for characterization and quality control .

Chemical Reactions Analysis

Types of Reactions

Boc-phe-phe-lys-H can undergo various chemical reactions, including:

Oxidation: The phenylalanine residues can be oxidized to form quinones.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: Trifluoroacetic acid (TFA) is used to remove the Boc protecting group

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can result in the cleavage of disulfide bonds, if present .

Scientific Research Applications

Boc-phe-phe-lys-H has a wide range of applications in scientific research:

Chemistry: Used in the study of peptide synthesis and structure-activity relationships.

Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate specificity.

Industry: Utilized in the development of biomaterials and nanotechnology

Mechanism of Action

The mechanism of action of Boc-phe-phe-lys-H involves its interaction with specific molecular targets and pathways. The phenylalanine residues contribute to hydrophobic interactions, while the lysine residue can participate in electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity for target proteins or receptors. The Boc protecting group can also affect the compound’s stability and solubility .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Boc-Phe-Phe-Lys-H and Related Peptides

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Solubility and Stability Profiles

Key Observations :

- Solubility : this compound is highly soluble in DCM but poorly in water due to the Boc group. In contrast, Leu-Pro-Phe and Tyr-Phe-Cys-Leu-Thr show better aqueous solubility.

- Stability : The Boc group enhances stability under acidic conditions, whereas Cys-containing peptides (e.g., Tyr-Phe-Cys-Leu-Thr) require inert atmospheres to prevent oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.